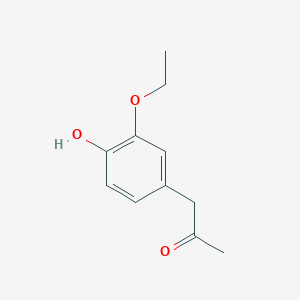

1-(3-Ethoxy-4-hydroxyphenyl)propan-2-one

Vue d'ensemble

Description

“1-(3-Ethoxy-4-hydroxyphenyl)propan-2-one” is a compound with the molecular weight of 208.26 . It is also known as 4-(3-Ethoxy-4-hydroxyphenyl)butan-2-one . It is a solid at room temperature and is stored in a dry environment .

Synthesis Analysis

The synthesis of similar compounds has been achieved through the Michael addition of N-heterocycles to chalcones . This methodology has been applied to the preparation of potential bioactive compounds with moderate yield, due to the retro-Michael reaction .

Molecular Structure Analysis

The molecular structure of “this compound” can be represented by the InChI code: 1S/C12H16O3/c1-3-15-12-8-10 (5-4-9 (2)13)6-7-11 (12)14/h6-8,14H,3-5H2,1-2H3 .

Chemical Reactions Analysis

The chemical reactions involving similar compounds have been studied extensively. For instance, the aza-Michael reaction constitutes a synthetic tool of great importance . This type of transformation provides access to β-aminocarbonyl derivatives as valuable precursors of bioactive compounds .

Physical and Chemical Properties Analysis

The compound is a solid at room temperature . It has a molecular weight of 208.26 . More detailed physical and chemical properties were not found in the search results.

Applications De Recherche Scientifique

Antimicrobial and Antiradical Activities

Research into the synthesis and biological evaluation of (3-alkoxymethyl-4-hydroxyphenyl)propan-1-ones, which are closely related to 1-(3-Ethoxy-4-hydroxyphenyl)propan-2-one, has demonstrated antimicrobial and antiradical properties. These compounds were synthesized and tested against various human pathogens including Staphylococcus aureus, Escherichia coli, and Candida albicans. Their antimicrobial activities were determined through minimum inhibitory concentrations, while antioxidant activity was assessed using DPPH and ABTS.+ methods. It was found that both biological activities were present, although they were lower compared to certain types of beta blockers (Čižmáriková et al., 2020).

Enantioselective Synthesis

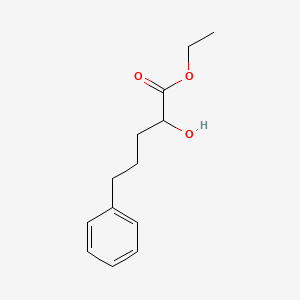

The enantioselective enzymatic hydrolysis of S-Ethyl 2-Ethoxy-3-(4-hydroxyphenyl)propanoate to produce S-2-ethoxy-3-(4-hydroxyphenyl)propanoic acid S-1, an important intermediate for the synthesis of PPARα and -γ agonists, showcases the compound's role in pharmaceutical manufacturing. This process involved enzyme screening, optimization, and scale-up to pilot plant production, highlighting the interdisciplinary approach combining biotechnology and chemistry for large-scale production (Deussen et al., 2003).

Structural Analysis

The crystal structure analysis of related compounds has provided insights into their molecular geometries and potential interactions. For instance, (E)-3-(4-Ethoxyphenyl)-1-(2-hydroxyphenyl)prop-2-en-1-one was studied to understand its molecular configuration and interactions within the crystal structure, offering valuable information for the design of new molecules with improved properties (Horkaew et al., 2010).

Antioxidant Properties

The synthesis and evaluation of methoxy- and hydroxyl-substituted 2'-aminochalcones, which include derivatives similar to this compound, have shown significant antioxidant activities. These studies are crucial for developing new therapeutic agents with potential benefits in treating oxidative stress-related diseases (Sulpizio et al., 2016).

Bioremediation Potential

Investigations into the bioremediation of Bisphenol A using enzymes suggest potential applications for similar compounds in environmental cleanup efforts. The study highlighted the effectiveness of enzymatic systems in degrading hydrophobic phenolic pollutants, presenting a novel approach to addressing environmental contamination (Chhaya & Gupte, 2013).

Safety and Hazards

Mécanisme D'action

Target of Action

Similar compounds are known to interact with various enzymes and receptors, influencing cellular processes .

Mode of Action

It’s known that similar phenolic compounds can donate a hydrogen atom to free radicals, thereby neutralizing them and preventing oxidative damage .

Biochemical Pathways

Phenolic compounds are generally involved in various biochemical pathways, including those related to inflammation and oxidative stress .

Pharmacokinetics

Similar compounds are known to be well-absorbed and distributed throughout the body, metabolized primarily in the liver, and excreted via the kidneys .

Result of Action

Similar phenolic compounds are known to exhibit antioxidant, anti-inflammatory, and anticancer properties .

Action Environment

Environmental factors such as pH, temperature, and the presence of other compounds can influence the action, efficacy, and stability of 1-(3-Ethoxy-4-hydroxyphenyl)propan-2-one .

Propriétés

IUPAC Name |

1-(3-ethoxy-4-hydroxyphenyl)propan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14O3/c1-3-14-11-7-9(6-8(2)12)4-5-10(11)13/h4-5,7,13H,3,6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DLVIKUOOFQYPBE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=CC(=C1)CC(=O)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50716907 | |

| Record name | 1-(3-Ethoxy-4-hydroxyphenyl)propan-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50716907 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

88659-82-9 | |

| Record name | 2-Propanone, 1-(3-ethoxy-4-hydroxyphenyl)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=88659-82-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(3-Ethoxy-4-hydroxyphenyl)propan-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50716907 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

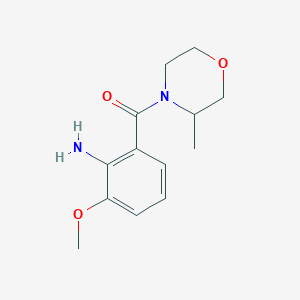

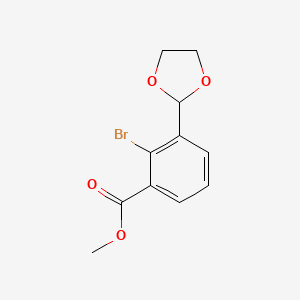

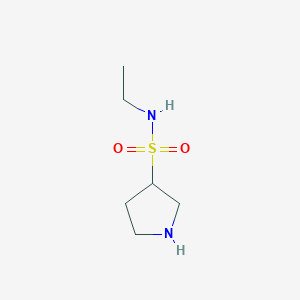

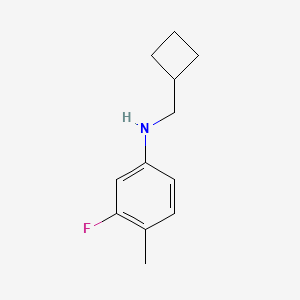

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

amine](/img/structure/B1425772.png)

![[2-(Methoxymethyl)phenyl]methanesulfonyl chloride](/img/structure/B1425775.png)

![Ethyl 6-bromopyrazolo[1,5-a]pyridine-2-carboxylate](/img/structure/B1425779.png)

![[1-(cyclobutylmethyl)-1H-1,2,3-triazol-4-yl]methanol](/img/structure/B1425783.png)